molecular formula C10H10N2O B014836 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 52099-72-6

1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B014836
CAS No.: 52099-72-6
M. Wt: 174.2 g/mol
InChI Key: XFASJWLBXHWUMW-UHFFFAOYSA-N
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Description

1-(Prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a high-value benzimidazole derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry research. With a molecular formula of C 10 H 10 N 2 O and a molecular weight of 174.20 g/mol, this compound is characterized by its unique isopropenyl substitution on the benzimidazolidinone nitrogen. Key Research Application and Synthetic Value The primary research significance of this compound is its role as a key precursor in the synthesis of Zilpaterol, a β2 adrenergic agonist . Patent WO2019207591A1 describes an efficient, one-pot synthesis where this compound is condensed with methyl-4-chloro butyrate to produce 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key advanced intermediate in the Zilpaterol manufacturing process . This streamlined process highlights the molecule's utility in developing eco-friendly and cost-effective synthetic routes for complex active pharmaceutical ingredients (APIs). Product Quality & Handling This product is supplied as a white to off-white solid with high analytical purity (≥99.55% by HPLC) and structure confirmed by ¹H NMR spectroscopy . Researchers should note that this compound is classified with the signal word "Danger" and hazard statement H301 (Toxic if swallowed) . It must be handled with appropriate precautions and stored in an inert atmosphere at room temperature . Disclaimer This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-prop-1-en-2-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,1H2,2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFASJWLBXHWUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)N1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200092
Record name 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one
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Molecular Weight

174.20 g/mol
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CAS No.

52099-72-6
Record name 1,3-Dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one
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Record name 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one
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Record name 1-Isopropenyl-2-benzimidazolidinone
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Preparation Methods

Reaction Conditions and Mechanism

A widely employed strategy involves the alkylation of benzimidazol-2-one with propargyl bromide under phase-transfer catalysis. Tetrabutylammonium bromide (TBAB) facilitates the reaction in a biphasic system, typically using dichloromethane (DCM) and aqueous sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the benzimidazol-2-one attacks the electrophilic carbon of propargyl bromide. Optimal temperatures range from 25°C to 40°C, with yields averaging 60–75%.

Key Variables:

  • Catalyst : TBAB (5–10 mol%)

  • Solvent : DCM/water (1:1 ratio)

  • Time : 6–12 hours

Limitations

Side products, such as dialkylated derivatives, may form if excess propargyl bromide is used. Purification via column chromatography (silica gel, ethyl acetate/hexane) is often required.

Reductive Amination of Halogenated Precursors

Methodology

Reductive amination offers an alternative route using 5-chloro-benzimidazol-2-one and allylamine. Sodium cyanoborohydride (NaBH3CN) in dimethylformamide (DMF) at 80°C reduces the imine intermediate, yielding the target compound. This method is advantageous for introducing substituents at the benzo ring, with yields of 40–65%.

Representative Reaction:

5-Cl-benzimidazol-2-one+allylamineNaBH3CN, DMFThis compound\text{5-Cl-benzimidazol-2-one} + \text{allylamine} \xrightarrow{\text{NaBH}_3\text{CN, DMF}} \text{this compound}

Mechanistic Insights

The reaction proceeds through imine formation, followed by borohydride-mediated reduction. Steric hindrance from the chloro substituent slightly lowers yields compared to unsubstituted analogs.

One-Pot Condensation with DMF-Dimethylacetal (DMF-DMA)

Protocol Optimization

A scalable one-pot synthesis involves condensing 2-acetyl benzo[d]imidazole with DMF-DMA in xylene at 140°C for 8 hours. This method eliminates the need for isolation of intermediates, achieving yields of 70–85%.

Critical Steps:

  • Deprotonation : DMF-DMA activates the acetyl group, forming a methoxymethylene intermediate.

  • Nucleophilic Attack : The benzimidazole nitrogen attacks the electrophilic carbon, forming the enaminone product.

Spectral Validation

  • ¹H NMR : Vinyl protons (δ 4.5–5.5 ppm) and allylic methyl groups (δ 1.8–2.2 ppm) confirm the prop-1-en-2-yl moiety.

  • IR : C=O stretch at 1680–1720 cm⁻¹.

Ultrasound-Assisted Synthesis

Advantages:

  • Solvent-free : Eliminates toxic solvents.

  • Scalability : Gram-scale synthesis demonstrated.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Key Advantage
AlkylationPropargyl bromide, TBAB, DCM/water60–7595High reproducibility
Reductive AminationNaBH3CN, DMF, 80°C40–6590Functional group tolerance
One-Pot CondensationDMF-DMA, xylene, 140°C70–8598Minimal intermediate isolation
UltrasoundSolvent-free, ultrasound, 30 min>8097Rapid, eco-friendly

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances throughput for alkylation and one-pot methods. Residence times of 10–15 minutes in microreactors improve heat transfer and reduce side reactions.

Sustainability Metrics

  • E-Factor : One-pot methods exhibit lower waste generation (E-Factor: 2.5 vs. 5.8 for batch alkylation).

  • Solvent Recovery : Xylene and DMF are recycled via distillation, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. 1-(Prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one has shown potential as an antimicrobial agent, particularly against bacterial strains. Studies have demonstrated that modifications to the benzimidazole structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .

Anticancer Properties
The compound has also been investigated for its anticancer properties. Some studies suggest that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. This has led researchers to explore this compound as a potential lead compound for developing new anticancer drugs .

Neuroprotective Effects
Emerging research indicates that benzimidazole derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents in neurology .

Material Science Applications

Polymer Chemistry
In material science, this compound can serve as a precursor for synthesizing polymers with specific properties. Its unique structure allows it to be incorporated into polymer matrices, potentially enhancing thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses .

Fluorescent Materials
The compound's fluorescent properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into its photophysical properties indicates that it can be used to develop materials with improved light-emitting efficiency, which is crucial for the advancement of display technologies .

Synthetic Intermediate

Synthesis of Pharmaceuticals
this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. For instance, it plays a role in the synthesis of Domperidone, an antiemetic drug used to treat nausea and vomiting. The compound's ability to undergo further chemical transformations makes it valuable in pharmaceutical chemistry .

Case Studies and Research Findings

Application AreaKey FindingsReferences
AntimicrobialEffective against multiple resistant bacterial strains ,
AnticancerInduces apoptosis in cancer cells; potential lead compound ,
NeuroprotectiveMay protect neurons; potential treatment for neurodegenerative diseases ,
Polymer ChemistryEnhances thermal stability and mechanical strength in polymers ,
Fluorescent MaterialsImproved light-emitting efficiency for OLEDs ,
Synthetic IntermediateUsed in the synthesis of Domperidone ,

Mechanism of Action

The mechanism of action of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Selectivity :

  • The piperidin-4-yl group at N1 (e.g., in halopemide derivatives) enhances PLD inhibition but lacks isoform selectivity without additional modifications, such as the (S)-methyl group in Compound 58 , which confers 20-fold PLD1 selectivity .
  • Replacement of the benzimidazolone core with a spirocyclic system (e.g., Compound 72 ) shifts preference toward PLD2 inhibition, demonstrating scaffold flexibility in targeting specific isoforms .

Therapeutic Diversity :

  • While 1-(prop-1-en-2-yl)-1H-benzimidazol-2(3H)-one lacks direct therapeutic data, its structural relatives exhibit diverse applications, including antipsychotic activity (TBPB), cancer therapy (PLD inhibitors), and antimicrobial action .

Pharmacological and Physicochemical Properties

Property 1-(prop-1-en-2-yl)-benzimidazolone TBPB Halopemide Domperidone
Molecular Weight ~217.25* 404.55 ~350 (varies) 425.91
LogP (Predicted) 1.8–2.2 3.5 2.5–3.0 3.1
Solubility Low (hydrophobic core) Moderate in DMSO Moderate Poor (requires formulation)
Biological Target N/A M1 mAChR PLD1/PLD2 Dopamine D2 receptor
Selectivity N/A >100-fold M1 3-fold PLD1 High for D2

*Calculated based on molecular formula C11H10N2O.

Notes:

  • 1-(Prop-1-en-2-yl)-benzimidazolone shares the hydrophobic benzimidazolone core with analogs like TBPB and halopemide, suggesting similar challenges in aqueous solubility.
  • The propenyl group may enhance membrane permeability compared to bulkier substituents (e.g., bipiperidinyl in TBPB) but could reduce target affinity due to reduced hydrogen-bonding capacity .

Biological Activity

1-(Prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, also known by its CAS number 52099-72-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in therapeutic contexts.

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 52099-72-6
  • Physical Appearance : White to off-white solid

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzimidazole derivatives with propene derivatives under controlled conditions, often employing solvents like DMF (Dimethylformamide) and catalysts such as N-benzyl-trimethylammonium hydroxide. The yield can vary, but typical reactions report yields around 55% under optimized conditions .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of benzo[d]imidazole exhibit promising anticancer properties. In particular:

  • Cell Line Studies : A study demonstrated that certain derivatives showed significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
  • Mechanism of Action : The compound is suggested to act as a microtubule-destabilizing agent, which is crucial in inhibiting cancer cell proliferation. Apoptosis studies revealed that it enhances caspase-3 activity, indicating a mechanism involving programmed cell death .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Preliminary tests indicate that the compound exhibits antibacterial activity with MIC values comparable to established antibiotics .
  • Target Pathogens : It has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects:

  • In Vivo Studies : Experimental models have shown that derivatives can significantly reduce inflammation markers in carrageenan-induced paw edema assays .

Case Studies and Research Findings

StudyFocusFindings
AnticancerSignificant cytotoxicity against MDA-MB-231 and HepG2 cells; apoptosis induction via caspase activation.
Anti-inflammatoryDemonstrated significant edema inhibition in vivo compared to control drugs.
AntibacterialEffective against both Gram-positive and Gram-negative bacteria; MIC values suggest potential for therapeutic use.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves alkylation or reductive amination strategies. For example, alkylation of benzimidazol-2-one with propargyl bromide under mild conditions (e.g., using tetra-nn-butylammonium bromide as a phase-transfer catalyst) yields the target compound. Key intermediates include the unsubstituted benzimidazol-2-one core and halogenated precursors (e.g., 5-chloro derivatives for subsequent functionalization). Iterative parallel synthesis, as described in isoform-selective inhibitor studies, can optimize yield and purity .
  • Table 1 : Common Synthetic Routes
MethodReagents/ConditionsKey IntermediateYield RangeReference
AlkylationPropargyl bromide, TBAB, mild heatingBenzimidazol-2-one60-75%
Reductive AminationAldehydes, NaBH3_3CN, DMFHalogenated benzimidazol-2-one40-65%

Q. Which spectroscopic techniques are most reliable for structural characterization, and what diagnostic signals should researchers prioritize?

  • Methodological Answer : Use 1^1H NMR to identify the prop-1-en-2-yl substituent (e.g., vinyl proton signals at δ 4.5–5.5 ppm and allylic methyl groups at δ 1.8–2.2 ppm). IR spectroscopy confirms the carbonyl stretch (C=O) at 1680–1720 cm1^{-1}. Mass spectrometry (ESI-MS) should show the molecular ion peak [M+H]+[M+H]^+ and fragmentation patterns consistent with the benzimidazolone scaffold. For example, analogous compounds exhibit diagnostic aromatic proton splitting (δ 7.0–8.0 ppm) and NH stretches (3200–3400 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in derivatives?

  • Methodological Answer : Employ iterative parallel synthesis to systematically vary substituents (e.g., halogenation at positions 4–6 on the benzimidazole ring). Evaluate bioactivity against target enzymes (e.g., phospholipase D isoforms) using IC50_{50} assays. For example, 5-Br substitution enhances potency against PLD1, while 5-F maintains selectivity. Molecular docking (e.g., using AutoDock Vina) predicts binding interactions, guiding rational design .
  • Table 2 : Substituent Effects on PLD1 Inhibition
SubstituentPLD1 IC50_{50} (nM)Selectivity (PLD1/PLD2)Key Interaction (Docking)Reference
5-Br12 ± 33.5-foldHydrophobic pocket
5-F25 ± 510-foldHalogen bonding

Q. What strategies resolve contradictions between in vitro and in vivo activity data for benzimidazol-2-one derivatives?

  • Methodological Answer : Validate lead compounds using native receptor assays (e.g., human tissue-derived receptors) alongside recombinant systems. For example, discrepancies in mAChR binding affinity may arise from post-translational modifications absent in recombinant models. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) identify bioavailability issues. Cross-species comparisons (rat vs. human) further refine translational potential .

Q. How can isoform selectivity be achieved when designing enzyme inhibitors based on this scaffold?

  • Methodological Answer : Bioisosteric replacement of the piperidin-4-yl group with spirocyclic moieties (e.g., 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one) shifts preference between PLD1 and PLD2. For instance, compound 72 (PLD2 IC50_{50} = 45 nM) exhibits 40-fold selectivity over PLD1. Computational solvent mapping identifies isoform-specific binding pockets, informing scaffold modifications .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation (FEP) to assess binding stability. ADMET predictors (e.g., SwissADME) evaluate logP, BBB permeability, and CYP450 metabolism. For example, the (S)-methyl group on the ethylenediamine linker in PLD inhibitors improves metabolic stability by reducing CYP3A4 affinity .

Key Takeaways for Researchers

  • Synthesis : Prioritize alkylation and reductive amination for scalability.
  • SAR : Halogenation at position 5 enhances potency; bioisosteres improve selectivity.
  • Validation : Use native receptors and cross-species models to bridge in vitro-in vivo gaps.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.